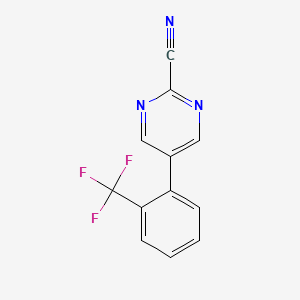
5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with a trifluoromethyl group and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer activities.
Trifluoromethyl-substituted aromatics: Compounds with trifluoromethyl groups are known for their enhanced biological activity and stability.
Uniqueness
5-(2-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H6F3N3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
5-[2-(trifluoromethyl)phenyl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)10-4-2-1-3-9(10)8-6-17-11(5-16)18-7-8/h1-4,6-7H |
Clé InChI |
VDUHYNMNAVTEMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(N=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
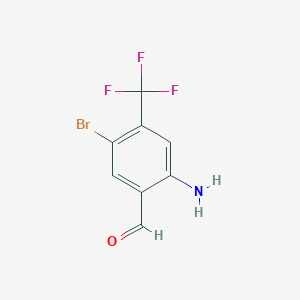

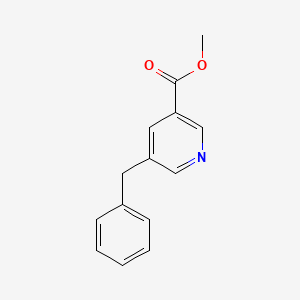
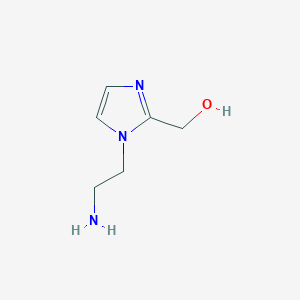

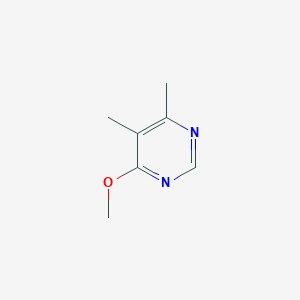
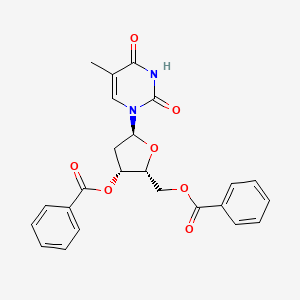
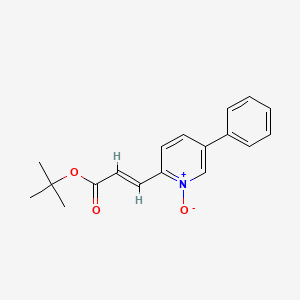
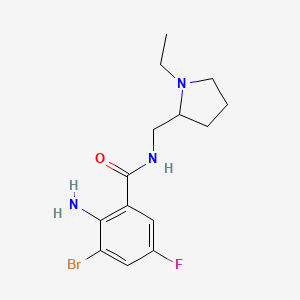


![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
